

# Maleimide-C10-NHS ester chemical formula and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Maleimide-C10-NHS ester

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## An In-depth Technical Guide to Maleimide-C10-NHS Ester

For researchers, scientists, and drug development professionals, **Maleimide-C10-NHS ester** is a valuable heterobifunctional crosslinker. Its distinct reactive ends—an N-hydroxysuccinimide (NHS) ester and a maleimide group—connected by a 10-carbon atom spacer arm, enable the sequential and controlled conjugation of amine- and thiol-containing molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in bioconjugation, and a visual representation of the experimental workflow.

## Physicochemical Properties

The quantitative data for **Maleimide-C10-NHS ester** are summarized in the table below. These properties are essential for calculating molar excesses in reaction protocols and for understanding the compound's behavior in solution.

Property	Value	Reference
Chemical Formula	C <sub>19</sub> H <sub>26</sub> N <sub>2</sub> O <sub>6</sub>	[1][2][3][4][5]
Molecular Weight	378.42 g/mol	[1][2][3][4][5]
CAS Number	87981-04-2	[1][2][4][5]
Appearance	White to off-white solid	[2][4]
Purity	≥95% - ≥98%	[1][2][3]
Storage (Powder)	-20°C for up to 3 years	[2][4]
Storage (in Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[2][4]

## Experimental Protocol: Two-Step Antibody-Payload Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing payload (e.g., a drug, peptide, or oligonucleotide) to an amine-containing protein, such as a monoclonal antibody, using **Maleimide-C10-NHS ester**. This two-step process minimizes undesirable side reactions like antibody crosslinking.[3][4]

### Materials:

- Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
- Thiol-containing payload.
- **Maleimide-C10-NHS ester**.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
- Conjugation Buffer: Phosphate buffer, pH 6.5-7.0.
- Quenching Reagent (optional): L-cysteine or N-acetylcysteine.

- Desalting columns or dialysis equipment for purification.

Procedure:

#### Step 1: Activation of the Antibody with **Maleimide-C10-NHS Ester**

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.<sup>[3]</sup> Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the NHS-ester reaction.<sup>[4]</sup>
- **Crosslinker Preparation:** Immediately before use, prepare a stock solution of **Maleimide-C10-NHS ester** in anhydrous DMSO or DMF at a concentration of approximately 10 mM.<sup>[6]</sup> The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.<sup>[4][7]</sup>
- **Reaction:** Add a 5- to 20-fold molar excess of the dissolved **Maleimide-C10-NHS ester** to the antibody solution.<sup>[7]</sup> The optimal molar ratio may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.<sup>[7]</sup>
- **Removal of Excess Crosslinker:** Purify the maleimide-activated antibody by passing it through a desalting column or by dialysis against the Conjugation Buffer (pH 6.5-7.0) to remove the excess, unreacted crosslinker.<sup>[4]</sup>

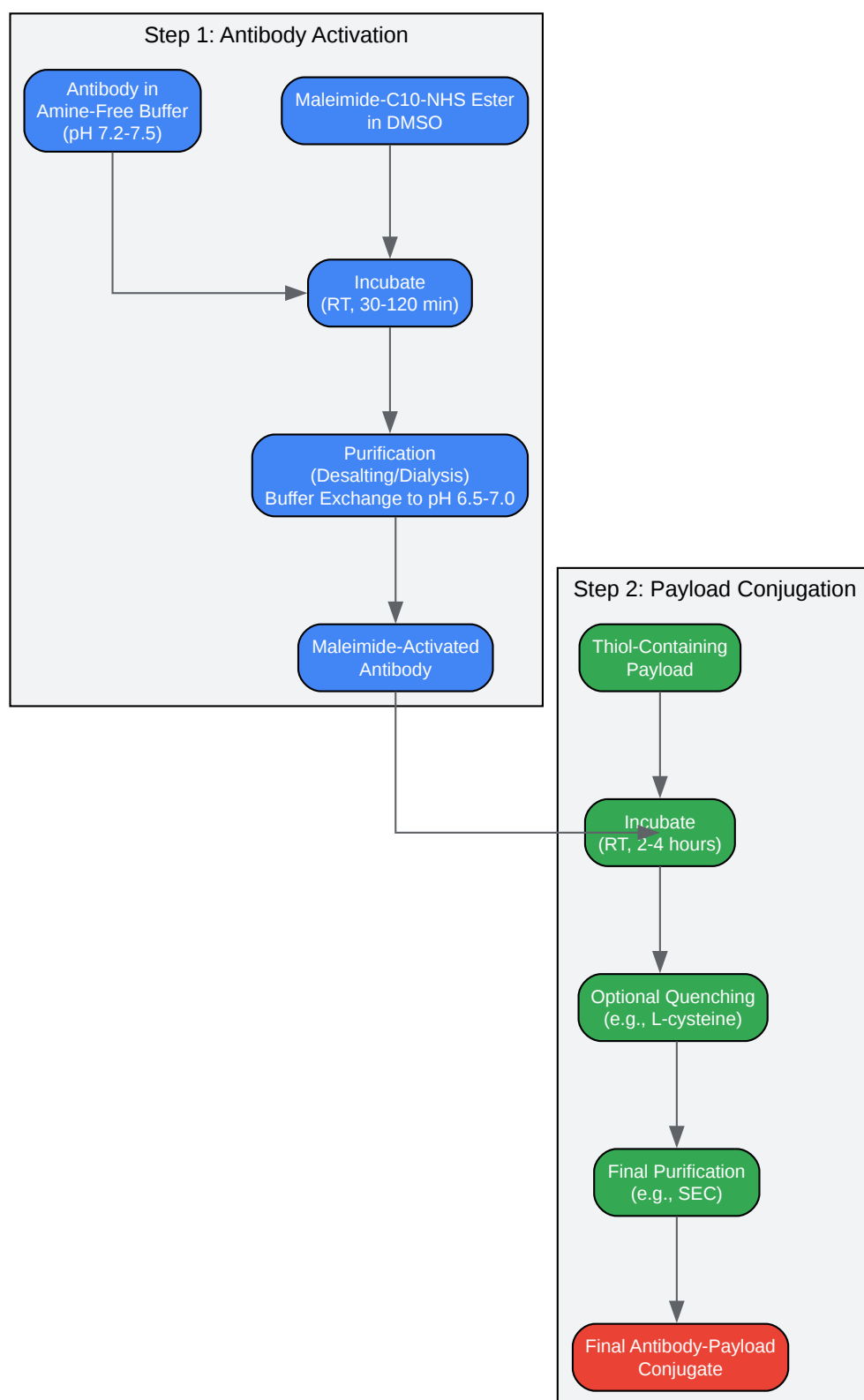
#### Step 2: Conjugation of the Thiol-Containing Payload

- **Payload Preparation:** Dissolve the thiol-containing payload in a compatible solvent. Ensure it is ready for immediate addition to the activated antibody.
- **Conjugation Reaction:** Add the thiol-containing payload to the purified maleimide-activated antibody solution. A molar excess of the payload over the antibody may be required to drive the reaction to completion. The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.<sup>[4][8]</sup>
- **Incubation:** Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.<sup>[7]</sup>

- **Quenching (Optional):** To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[\[3\]](#)[\[7\]](#)
- **Final Purification:** Purify the final antibody-payload conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted payload, quenching reagent, and potential aggregates.[\[3\]](#)

## Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the chemical reactions involved.



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Caption: Workflow for two-step bioconjugation using **Maleimide-C10-NHS ester**.

Caption: Chemical reactions in the two-step conjugation process.

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## References

- 1. broadpharm.com [broadpharm.com]
- 2. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Maleimide-C10-NHS ester chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588067#maleimide-c10-nhs-ester-chemical-formula-and-molecular-weight\]](https://www.benchchem.com/product/b1588067#maleimide-c10-nhs-ester-chemical-formula-and-molecular-weight)

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